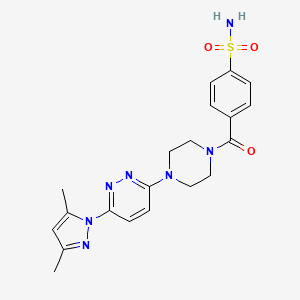

4-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

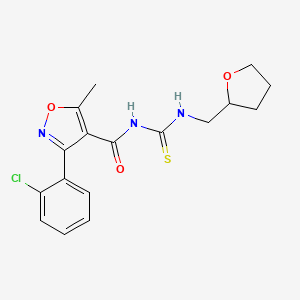

The compound “4-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyridazine ring, a piperazine ring, and a benzenesulfonamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide derivatives involved reactions of hydrazide with aryl isocyanate, aryl and alkyl isothiocyanates .

Scientific Research Applications

Synthetic Methodologies and Applications

Researchers have developed efficient synthetic approaches to create various pharmaceutically valuable compounds, including pyrazines and pyrazoles, which share a structural motif with the compound . For instance, an alternative synthetic method has been devised to prepare N-(arylethyl)piperazine-2,6-diones from 4-benzenesulfonyliminodiacetic acid and primary amines, leading to pharmaceutically useful pyridopyrazines through imide carbonyl group activation strategies (Rao & Ramanathan, 2017).

Antimicrobial and Antifungal Activities

Compounds bearing benzenesulfonamide moieties, similar to the core structure of the compound in focus, have shown promising antibacterial and antifungal activities. A study demonstrated the synthesis of new 2-pyrazoline derivatives with benzenesulfonamide moieties exhibiting significant antimicrobial activity against various strains of bacteria and fungi (Hassan, 2013).

Antioxidant and Enzyme Inhibition Profiles

Benzenesulfonamides incorporating triazine motifs, structurally related to the compound , have been investigated for their antioxidant properties and inhibition of acetylcholinesterase, butyrylcholinesterase, and tyrosinase, enzymes associated with neurodegenerative diseases and pigmentation disorders. These compounds showed moderate antioxidant activities and potent enzyme inhibition, highlighting their therapeutic potential (Lolak et al., 2020).

Biofilm and MurB Enzyme Inhibitors

A novel series of compounds, including bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, were synthesized and evaluated for their antibacterial efficacy and biofilm inhibition activities. These compounds showed remarkable activities against various bacterial strains and inhibited the MurB enzyme, crucial for bacterial cell wall synthesis, suggesting their potential in combating bacterial infections and resistance (Mekky & Sanad, 2020).

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various enzymes and receptors, influencing numerous biological processes .

Mode of Action

Some pyrazoline compounds have shown affinity to binding cholinesterase (ache and bche) active site, suggesting a potential neuroprotective action for activated-acetylcholinesterase-linked neurological disorders .

Biochemical Pathways

Compounds containing a pyrazole moiety are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

It’s known that 3,5-dimethylpyrazole, a component of this compound, is a white solid that dissolves well in polar organic solvents , which could potentially influence its bioavailability.

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the pyrazole derivative.

Cellular Effects

Other pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3S/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-3-5-17(6-4-16)31(21,29)30/h3-8,13H,9-12H2,1-2H3,(H2,21,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHZGCSLWZRXOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2895323.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2895326.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)

![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)

![4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2895336.png)

![5-(2,6-difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2895339.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2895345.png)

![[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895346.png)